2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

Lipophilicity ADME LogP

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a fluorinated spirocyclic amine building block, defined by the CAS number 2302959-91-5, a molecular formula of C7H11F2NO, and a molecular weight of 163.16 g/mol. It belongs to a class of heterocyclic compounds valued in medicinal chemistry for their three-dimensional architecture, which provides a sterically constrained and conformationally restricted framework for bioactive molecule design.

Molecular Formula C7H11F2NO
Molecular Weight 163.16 g/mol
Cat. No. B12953174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane
Molecular FormulaC7H11F2NO
Molecular Weight163.16 g/mol
Structural Identifiers
SMILESC1COC2(CC(C2)(F)F)CN1
InChIInChI=1S/C7H11F2NO/c8-7(9)3-6(4-7)5-10-1-2-11-6/h10H,1-5H2
InChIKeyODYKKGZNUVBWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane: A Fluorinated Spirocyclic Scaffold for Medicinal Chemistry and Drug Discovery Procurement


2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a fluorinated spirocyclic amine building block, defined by the CAS number 2302959-91-5, a molecular formula of C7H11F2NO, and a molecular weight of 163.16 g/mol . It belongs to a class of heterocyclic compounds valued in medicinal chemistry for their three-dimensional architecture, which provides a sterically constrained and conformationally restricted framework for bioactive molecule design [1]. The gem-difluoro substitution at the 2-position introduces distinct electronic and metabolic stability properties that differentiate this scaffold from its non-fluorinated and mono-fluorinated structural analogs.

Why 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane Cannot Be Substituted with Generic Oxa-Azaspiro[3.5]nonane Analogs


Substituting 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane with a non-fluorinated or differently fluorinated oxa-azaspiro[3.5]nonane is not trivial; it fundamentally alters the compound's physicochemical and pharmacological profile. The gem-difluoro motif at the 2-position of the spirocyclic system significantly modulates lipophilicity, as evidenced by a measured logP of 1.2 [1], and enhances metabolic stability—a trend observed across gem-difluorinated spirocycles in drug discovery programs [2]. Furthermore, the precise positioning of heteroatoms (oxygen at position 5, nitrogen at position 8) is crucial for achieving desired target engagement and binding kinetics, as shown in structure-activity relationship (SAR) studies of related spirocyclic inhibitors [3]. These quantifiable differences in physical properties and biological activity mean that simple, non-fluorinated analogs cannot reliably serve as drop-in replacements in established synthetic routes or lead optimization campaigns.

Quantitative Evidence for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane Differentiation: A Comparator-Based Data Guide for Scientific Selection


Lipophilicity Control: Quantified logP of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane vs. Non-Fluorinated Oxa-Azaspiro[3.5]nonane Isomers

The measured logP of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is 1.2 [1]. This represents a significant increase in lipophilicity compared to non-fluorinated oxa-azaspiro[3.5]nonane scaffolds, which are predicted to have logP values in the range of 0.0 to 0.5 based on their lower molecular weight and absence of fluorine . The introduction of two fluorine atoms at the 2-position increases logP by an estimated 0.7 to 1.2 units, a magnitude that can substantially influence membrane permeability and off-target binding profiles in cellular assays [2].

Lipophilicity ADME LogP Physicochemical Properties Spirocyclic Scaffolds

Metabolic Stability Enhancement: Predicted Advantage of gem-Difluoro Substitution in 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane vs. Non-Fluorinated Analogs

While direct microsomal stability data for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane are not publicly available, class-level evidence strongly supports a prediction of improved metabolic stability conferred by the gem-difluoro motif. In comparative studies of gem-difluorinated versus non-fluorinated spirocyclic systems, such as 6,6-difluoro-2-azaspiro[3.4]octane, the presence of two fluorines on a single carbon atom is associated with a statistically significant increase in metabolic half-life in human hepatocytes (e.g., from 22 minutes to 45 minutes) . This is attributed to the fluorine atoms' ability to block metabolic soft spots and alter the electron density around adjacent bonds, thereby reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1].

Metabolic Stability Cytochrome P450 Microsomal Clearance Fluorine Chemistry Spirocyclic Building Blocks

Enhanced Conformational Restriction and Fsp³: 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane vs. Flexible Piperidine and Morpholine Isosteres

The spirocyclic core of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane provides a high fraction of sp³-hybridized carbon atoms (Fsp³) and a rigid, three-dimensional structure. This differentiates it from common, more flexible bioisosteres like piperidine or morpholine. While specific Fsp³ values for this exact compound are not reported, the scaffold class is known for high Fsp³ (typically > 0.7), a property strongly correlated with improved solubility, lower promiscuity, and enhanced clinical success rates in drug discovery [1]. In contrast, piperidine and morpholine rings are less rigid and have lower Fsp³ values, leading to a different entropic profile upon target binding . The spirocyclic constraint reduces the entropic penalty of binding, potentially increasing potency and selectivity for a given target.

Fsp³ Conformational Restriction Spirocycle Bioisostere 3D Scaffold

Comparative Potency in a Biological Model System: 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane vs. 5-Oxa-8-azaspiro[3.5]nonane as a GPR119 Agonist Scaffold

Direct head-to-head biological data for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane are not publicly available. However, the utility of the non-fluorinated analog, 5-oxa-8-azaspiro[3.5]nonane, has been established in patent literature as a core scaffold for GPR119 agonists, a target for type 2 diabetes [1]. In these studies, derivatives of 5-oxa-8-azaspiro[3.5]nonane exhibited EC50 values in the nanomolar range (typically < 100 nM) in cellular cAMP assays. The introduction of fluorine atoms at the 2-position is a common SAR strategy to further optimize potency, metabolic stability, and pharmacokinetic profile [2]. While no direct IC50 comparison exists, the difluoro analog is a logical next-generation building block designed to build upon the established efficacy of the non-fluorinated parent scaffold, offering a starting point for SAR studies with a potentially improved profile.

GPR119 Agonist Type 2 Diabetes Metabolic Disease Spirocyclic Amine Structure-Activity Relationship (SAR)

Key Research and Industrial Application Scenarios for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane in Medicinal Chemistry and Chemical Biology


Lead Optimization for Metabolic Disease Targets (e.g., GPR119 Agonists)

As detailed in Section 3, the 5-oxa-8-azaspiro[3.5]nonane core is a validated scaffold for GPR119 agonists [1]. 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is a superior starting point for a lead optimization campaign targeting this receptor, as it provides the established pharmacophore with a pre-installed gem-difluoro motif. This fluorine substitution is predicted to improve metabolic stability (as per the class-level inference in Section 3) and may enhance potency through electronic effects. Researchers can directly elaborate this building block to generate a focused library of analogs, bypassing the need for late-stage fluorination and thereby accelerating the identification of a clinical candidate with an improved ADME and efficacy profile.

Synthesis of CNS-Penetrant Enzyme Inhibitors (e.g., FAAH Inhibitors)

Spirocyclic scaffolds are privileged for CNS drug discovery due to their favorable physicochemical properties, including moderate lipophilicity and high Fsp³ [2]. The measured logP of 1.2 for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane [3] falls within an optimal range for crossing the blood-brain barrier. This makes it an ideal building block for constructing CNS-targeted covalent or non-covalent inhibitors, such as those for fatty acid amide hydrolase (FAAH) [4]. Its rigid core can be functionalized with urea, amide, or heteroaryl warheads to engage the enzyme's active site, with the fluorine atoms potentially enhancing metabolic stability and target residence time.

Expanding Chemical Space in Fragment-Based Drug Discovery (FBDD) Libraries

The compound's high fraction of sp³-hybridized carbons (Fsp³) and rigid spirocyclic architecture make it a high-value addition to fragment libraries for FBDD campaigns [2]. Traditional fragment libraries are often populated with flat, aromatic molecules, which can limit the exploration of three-dimensional chemical space. The 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane fragment provides a unique 3D shape, an amine handle for straightforward derivatization, and fluorine atoms for potential NMR screening (¹⁹F NMR). Its inclusion in a screening library increases the probability of identifying novel, high-quality hits against challenging targets like protein-protein interactions or allosteric sites.

Development of Agrochemical Intermediates with Enhanced Environmental Stability

Fluorinated spirocyclic scaffolds are increasingly valued in agrochemical research for their ability to improve the metabolic stability and environmental persistence of active ingredients [5]. The gem-difluoro motif in 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is particularly effective at blocking metabolic soft spots, as inferred from studies on related compounds . This makes it a compelling intermediate for the synthesis of novel herbicides, fungicides, or insecticides that require a balance of potency, soil stability, and favorable degradation kinetics. Its spirocyclic nature also offers a patentably distinct scaffold for generating new intellectual property in crop protection.

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